![molecular formula C19H13FN4O6 B2668017 N-(4-fluoro-3-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide CAS No. 941973-85-9](/img/structure/B2668017.png)

N-(4-fluoro-3-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

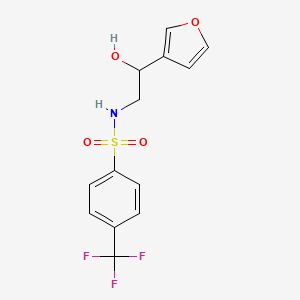

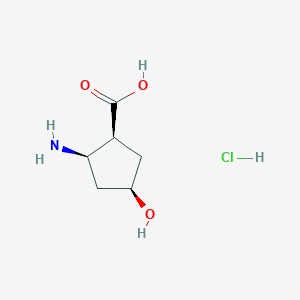

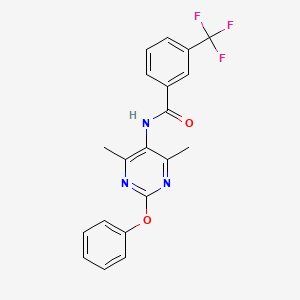

“N-(4-fluoro-3-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide” is a complex organic compound. It contains several functional groups including a carboxamide, a pyridone, and nitrophenyl groups. These functional groups suggest that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the nitrophenyl groups suggests potential for interesting electronic and steric effects. The pyridone ring and the carboxamide group could also contribute to the compound’s reactivity and properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitrophenyl groups, the pyridone ring, and the carboxamide group could contribute to its solubility, stability, and reactivity .Scientific Research Applications

Medicinal Chemistry Applications

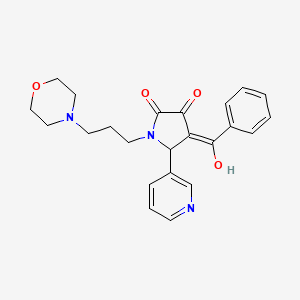

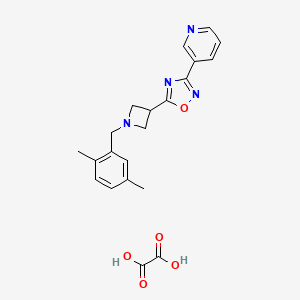

Research into compounds structurally related to N-(4-fluoro-3-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide has significantly contributed to the development of selective and efficacious inhibitors of specific kinase superfamily members, such as Met kinase. These compounds, including substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, have shown potential in oncology through the inhibition of tumor growth and metastasis in preclinical models, leading to advancements into phase I clinical trials (Schroeder et al., 2009).

Material Science Applications

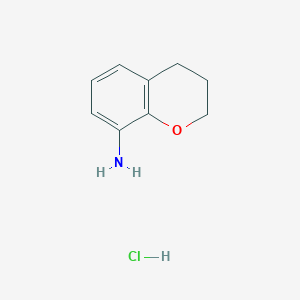

In material science, derivatives of the compound have been synthesized and characterized for their properties. For instance, new diphenylfluorene-based aromatic polyamides derived from bis(ether-carboxylic acids) have been developed. These materials exhibit high solubility in organic solvents and can form transparent, flexible, and tough films, with glass transition temperatures ranging significantly and showing remarkable thermal stability (Hsiao, Yang, & Lin, 1999).

Drug Development Applications

Compounds similar to N-(4-fluoro-3-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide have been explored for their potential in drug development, focusing on antidepressant and nootropic agents. The synthesis and pharmacological evaluation of related structures have demonstrated significant antidepressant and nootropic activities, suggesting the utility of these frameworks in central nervous system (CNS) therapeutic agent development (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Imaging Agent Development

Related compounds have been synthesized for use as imaging agents in cancer research, demonstrating the utility of these structures in developing positron emission tomography (PET) tracers for imaging cancer tyrosine kinase. Such advancements highlight the application of these compounds in non-invasive diagnostic techniques, contributing to better disease understanding and management (Wang, Miller, Sledge, & Zheng, 2005).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(4-fluoro-3-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FN4O6/c20-16-6-5-14(9-17(16)24(29)30)21-19(26)13-4-7-18(25)22(11-13)10-12-2-1-3-15(8-12)23(27)28/h1-9,11H,10H2,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTTJGTTXGFDNBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FN4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluoro-3-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[3-Ethoxycarbonyl-6-(trifluoromethoxy)quinolin-4-yl]amino]benzoic acid](/img/structure/B2667942.png)

![3-(4-Bromophenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2667946.png)

![5-[(4-Fluorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2667949.png)

![4-ethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2667953.png)

![2-[[1-(Pyridine-2-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2667954.png)

![3-(4-chlorobenzyl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2667956.png)